molecular formula C10H7BrClNO2 B11838195 3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid

3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11838195
M. Wt: 288.52 g/mol
InChI Key: JUZPFPPYPCQBLW-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to the indole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method involves the reaction of 5-chloro-1-methyl-1H-indole-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, methylation, and carboxylation steps, each optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the carboxylic acid group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-indole
  • 5-Chloro-1-methyl-1H-indole
  • 3-Bromo-1-methyl-1H-indole-2-carboxylic acid

Uniqueness

3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of bromine, chlorine, and a carboxylic acid group on the indole ring. This combination of substituents provides distinct reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

3-bromo-5-chloro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(12)4-6(7)8(11)9(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

JUZPFPPYPCQBLW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)Br

Origin of Product

United States

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